N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide
Description
N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position of the benzamide ring and a 4-isopropylphenyl substituent on the amide nitrogen. This compound is part of a broader class of benzamides, which are known for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropylphenyl moiety may influence steric interactions in biological targets .
Properties
Molecular Formula |
C17H16F3NO |
|---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H16F3NO/c1-11(2)12-7-9-13(10-8-12)21-16(22)14-5-3-4-6-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22) |
InChI Key |
VLUOPMVGCODGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 4-isopropylaniline with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound can be used in the study of biological pathways and interactions due to its potential bioactivity. It may serve as a probe or ligand in biochemical assays.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its structural features may impart specific biological activities that are of interest in drug discovery.
Industry: It can be utilized in the production of specialty chemicals and materials, where its unique properties contribute to the performance of the final products .
Mechanism of Action
The mechanism of action of N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The isopropyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes. The exact pathways and targets involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Key Research Findings and Implications
Positional Isomerism : The ortho -CF₃ isomer (target compound) likely offers unique steric and electronic profiles compared to meta /para isomers, making it a candidate for selective enzyme inhibition .
Functional Group Trade-offs : While sulfonamides enhance stability, benzamides retain hydrogen-bonding capacity critical for target engagement .
Biological Relevance : Trifluoromethyl-substituted benzamides are understudied in specific therapeutic areas but share mechanistic similarities with diarylamine derivatives (e.g., kinase inhibition) .
Biological Activity
N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its distinct chemical structure, which includes:
- Isopropyl group at the para position of the phenyl ring.
- Trifluoromethyl group at the ortho position relative to the amide bond.
This unique configuration contributes to its biological properties, enhancing its interaction with biological targets.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated through IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| SGC-7901 | 9.13 | 8.26 |
| A875 | 12.34 | >10 |
| HepG2 | 10.15 | >10 |
The selectivity index indicates a preference for targeting cancer cells over normal cells, suggesting potential for therapeutic use with minimized side effects .
The mechanism by which this compound induces apoptosis in cancer cells involves:
- Inhibition of Heat Shock Protein 90 (Hsp90) : This protein plays a crucial role in maintaining cellular homeostasis and supporting cancer cell survival. Inhibition leads to destabilization of client proteins involved in tumor growth .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit key enzymes associated with various pathologies:
1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
This compound has been tested as a potential inhibitor of cholinesterases, which are critical in neurotransmitter regulation.
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 27.04 - 106.75 |
| BuChE | 58.01 - 277.48 |
These values suggest moderate inhibition compared to standard inhibitors like rivastigmine .
2. Kinase Inhibition
The compound also shows promise as a kinase inhibitor, particularly against PDGFRP and VEGFR2 kinases, with reported IC50 values below 1000 nM. This activity is relevant for treating cancers and other diseases related to unregulated tyrosine kinase signaling .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptotic markers after 24 hours of exposure.
- Another investigation focused on its role as an Hsp90 inhibitor showed that it effectively reduced tumor growth in xenograft models, supporting its use as a lead compound for further development.
Q & A
Q. What are the optimal synthetic routes for N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
Trifluoromethyl Introduction : Electrophilic substitution or coupling reactions using trifluoromethylating agents (e.g., TMSCF₃ or CF₃Cu) under anhydrous conditions .
Amide Coupling : Reaction of 2-(trifluoromethyl)benzoic acid with 4-isopropylphenylamine using coupling agents like EDCI/HOBt or DCC in dichloromethane at 0–25°C .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
Critical parameters: Moisture-sensitive steps require inert atmospheres (N₂/Ar), and reaction temperatures must be controlled to avoid decomposition of the trifluoromethyl group .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the benzamide backbone and substituent integration (e.g., isopropyl CH₃ groups at δ ~1.2 ppm, trifluoromethyl at δ ~120–125 ppm in ¹³C) .
- LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺).
- X-ray Crystallography : For resolving stereochemical ambiguities; similar benzamides have been structurally validated via single-crystal diffraction .
- Elemental Analysis : To verify purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s metabolic stability and binding affinity in biological targets?
- Methodological Answer : The CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP ~3.5–4.0), measured via octanol-water partitioning .
- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes, as shown in microsomal stability assays (e.g., >80% remaining after 1 hour) .
- Binding Affinity : Electron-withdrawing effects stabilize interactions with hydrophobic pockets in enzymes (e.g., kinase inhibitors). Computational docking (AutoDock Vina) and MD simulations can predict binding modes, validated via SPR or ITC .
Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Variability in pH, serum proteins, or DMSO concentrations. Standardize protocols (e.g., ATP levels in kinase assays) .
- Compound Purity : Confirm via HPLC (>98%) and test for degradation products (e.g., hydrolyzed amide).
- Structural Analogues : Compare with derivatives (e.g., replacing CF₃ with Cl or CH₃) to isolate substituent effects. SAR studies on similar benzamides suggest CF₃ improves IC₃₀ values by 10–100x .
- Orthogonal Assays : Validate hits using SPR (binding affinity) and cell-based viability assays (e.g., MTT) .
Q. What computational strategies predict interactions of this compound with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding poses. For kinases, align with ATP-binding pockets (e.g., B-Raf V600E mutation) .
- QSAR Models : Train on datasets of trifluoromethyl-substituted benzamides to predict IC₃₀ values. Descriptors include logP, polar surface area, and H-bond acceptors .
- MD Simulations : GROMACS or AMBER for stability analysis (RMSD <2 Å over 100 ns) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for CF₃ vs. other substituents to quantify binding energy contributions .
Specialized Research Applications
Q. How can this compound be evaluated for agrochemical potential (e.g., fungicidal activity)?
- Methodological Answer :
- In Vitro Antifungal Assays : Test against Fusarium or Botrytis species via disk diffusion or microdilution (MIC determination). Compare with flutolanil, a structurally related agrochemical .
- Mode of Action Studies : Measure succinate dehydrogenase (SDH) inhibition via NADH oxidation assays. Trifluoromethyl benzamides often target mitochondrial Complex II .
- Field Trials : Formulate as wettable powders (50% WP) and test under controlled environmental conditions (humidity, temperature) .
Data Conflict Resolution
Q. What strategies address discrepancies between computational predictions and experimental binding data?
- Methodological Answer :
- Force Field Calibration : Re-parameterize charges for CF₃ groups using quantum mechanical (QM) calculations (B3LYP/6-31G*) .
- Water Network Analysis : Identify displaced water molecules in binding pockets via 3D-RISM or GRID maps .
- Crystal Structures : Co-crystallize the compound with target proteins (e.g., kinases) to validate docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
